molecular formula C7H14ClN B2695954 1-Ethenylcyclopentan-1-amine hydrochloride CAS No. 2172576-68-8

1-Ethenylcyclopentan-1-amine hydrochloride

Cat. No. B2695954
CAS RN: 2172576-68-8
M. Wt: 147.65
InChI Key: DCDUGANISZYGBO-UHFFFAOYSA-N
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Description

1-Ethenylcyclopentan-1-amine hydrochloride, also known as Varenicline, is a medication used to help people quit smoking. It was approved by the FDA in 2006 and has since become a popular treatment option for individuals looking to quit smoking. Varenicline works by targeting the nicotine receptors in the brain, reducing the pleasurable effects of smoking and decreasing cravings.

Scientific Research Applications

Copolymerization Applications

1-Ethenylcyclopentan-1-amine hydrochloride has been studied for its role in the copolymerization of ethene with other compounds. For example, ethene was copolymerized with N,N-bis(trimethylsilyl)-1-amino-10-undecene to produce linear low-density polyethylene (LLDPE) with pendant aminoalkyl groups, as described by Schneider, Schäfer, and Mülhaupt (1997). This research demonstrates the potential for using 1-Ethenylcyclopentan-1-amine hydrochloride in producing aminofunctional LLDPEs with applications in reactive processing (Schneider, Schäfer, & Mülhaupt, 1997).

Bioconjugation Mechanisms

Nakajima and Ikada (1995) explored the mechanism of amide formation in aqueous media using a compound similar to 1-Ethenylcyclopentan-1-amine hydrochloride. Their study provides insights into how this chemical might behave in bioconjugation reactions, especially in the context of coupling reactions involving carboxylic acid and amine (Nakajima & Ikada, 1995).

Catalytic Applications

The compound's potential use in catalysis is evident from Höhne et al. (2017), who described the use of related compounds in the Cr-catalyzed oligomerization of ethene. Their research shows the effectiveness of these compounds in producing high purity hexene, suggesting possible applications for 1-Ethenylcyclopentan-1-amine hydrochloride in similar catalytic processes (Höhne et al., 2017).

Synthesis of Complex Molecules

Kuhlmann et al. (2007) explored the synthesis of complex molecules using bis(diphenylphosphino)amine ligands, which are structurally related to 1-Ethenylcyclopentan-1-amine hydrochloride. Their findings suggest potential applications in the efficient synthesis of complex organic molecules, including potential pharmaceutical compounds (Kuhlmann et al., 2007).

properties

IUPAC Name

1-ethenylcyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-7(8)5-3-4-6-7;/h2H,1,3-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDUGANISZYGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethenylcyclopentan-1-amine hydrochloride

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